1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one
Description
The compound 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one features a quinazolin-2-one core substituted at position 4 with a phenyl group and at position 1 with a 2-oxoethyl linker connected to a 4-(2-methoxyphenyl)piperazine moiety. Quinazolinone derivatives are recognized for their diverse pharmacological activities, including kinase inhibition and receptor modulation. This article compares the structural, synthetic, and physicochemical properties of this compound with analogous derivatives reported in the literature.
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-34-24-14-8-7-13-23(24)29-15-17-30(18-16-29)25(32)19-31-22-12-6-5-11-21(22)26(28-27(31)33)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNXSUGBSCGKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route often includes the following steps:
Formation of the Piperazine Derivative: This involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions.
Coupling Reaction: The piperazine derivative is then coupled with a quinazolinone derivative through a series of condensation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential therapeutic agent for conditions such as hypertension, cardiac arrhythmias, and neurodegenerative diseases due to its affinity for alpha1-adrenergic receptors.
Pharmacology: The compound is used in pharmacological studies to understand its binding affinity and efficacy as a receptor antagonist.
Biochemistry: It is employed in biochemical assays to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction. The compound acts as an antagonist, blocking the receptor and inhibiting its activity. This leads to a decrease in blood pressure and relaxation of smooth muscles .
Comparison with Similar Compounds
1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide (5b)
- Core Structure : Pyridinium dimer with 2-methoxyphenyl-2-oxoethyl substituents.
- Key Differences: Unlike the target quinazolinone, this compound features a pyridinium core, which introduces positive charges and alters electronic properties. The dimeric structure may enhance solubility but reduce metabolic stability.
- Physical Properties : Yield 96%, decomposition point 258–259°C, molecular weight 644.27 g/mol .
2-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Core Structure : Benzisothiazol-3-one 1,1-dioxide with a 2-oxoethyl-piperazine substituent.
- Key Differences: The sulfone group in benzisothiazol-3-one confers distinct electronic and steric properties compared to the quinazolinone core. The 1,1-dioxide moiety may enhance oxidative stability but reduce lipophilicity.
- Physical Properties : Molecular formula C₂₀H₂₁N₃O₅S, molar mass 415.46 g/mol .
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
Spectral Characterization
- NMR and MS : All compounds were characterized via ¹H/¹³C NMR and mass spectrometry. For example, compound 5b showed distinct aromatic proton signals at δ 7.2–8.5 ppm and a molecular ion peak at m/z 644.27 .
- TLC Monitoring : Used in for sulfonamide-piperazine derivatives, indicating routine purity assessment .
Physicochemical Properties
Functional Group Impact
- 2-Methoxyphenylpiperazine : Common across all compounds, likely contributing to receptor-binding interactions. Methoxy groups enhance lipophilicity and metabolic stability.
- Quinazolinone vs. Pyridinium/Benzisothiazol: The quinazolinone’s planar aromatic core may improve DNA intercalation or kinase inhibition, whereas charged pyridinium or sulfone-containing cores favor solubility and ionic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
